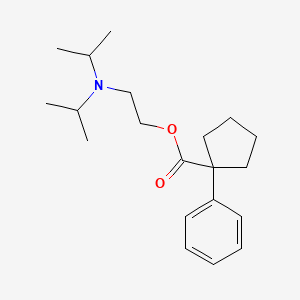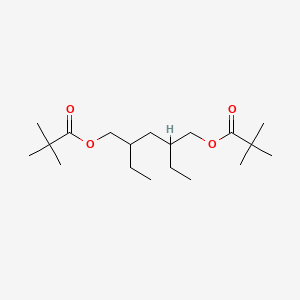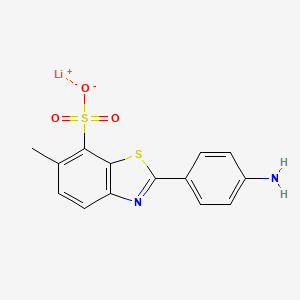
Nazartinib mesylate trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nazartinib mesylate trihydrate is a novel third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has shown significant antitumor activity, particularly in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations . This compound selectively targets EGFR-activating mutations and resistance mutations, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
The synthesis of nazartinib mesylate trihydrate involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure to enhance its activity and selectivity.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain the desired purity and yield.
Industrial production methods for this compound are optimized to ensure high yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Chemischer Reaktionen
Nazartinib mesylate trihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Nazartinib mesylate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and selectivity of EGFR inhibitors.
Biology: Researchers use it to investigate the biological pathways involved in cancer progression and resistance mechanisms.
Medicine: It is being studied in clinical trials for its efficacy and safety in treating various types of cancer, particularly NSCLC
Wirkmechanismus
Nazartinib mesylate trihydrate exerts its effects by selectively inhibiting the activity of mutant forms of EGFR, including the T790M resistance mutation. This inhibition prevents EGFR-mediated signaling pathways, leading to the suppression of tumor growth and proliferation . The compound binds covalently to the ATP-binding site of the mutant EGFR, thereby blocking its kinase activity .
Vergleich Mit ähnlichen Verbindungen
Nazartinib mesylate trihydrate is compared with other third-generation EGFR inhibitors such as osimertinib and rociletinib. While all these compounds target EGFR mutations, this compound is unique in its selectivity and potency against specific resistance mutations . Similar compounds include:
Osimertinib: Another third-generation EGFR inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Rociletinib: Targets similar mutations but has a different safety and efficacy profile.
Eigenschaften
CAS-Nummer |
1784778-10-4 |
|---|---|
Molekularformel |
C27H41ClN6O8S |
Molekulargewicht |
645.2 g/mol |
IUPAC-Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid;trihydrate |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S.3H2O/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4;;;/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4);3*1H2/b11-7+;;;;/t20-;;;;/m1..../s1 |
InChI-Schlüssel |
HCKBCMVQGLVGEA-ZBFDXWMPSA-N |
Isomerische SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Kanonische SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















